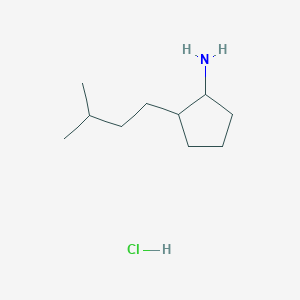
2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride
説明
2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride is a chemical compound with the CAS Number: 1251925-20-8 . It has a molecular weight of 191.74 . The IUPAC name for this compound is 2-isopentylcyclopentanamine hydrochloride .
Molecular Structure Analysis
The InChI code for 2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride is1S/C10H21N.ClH/c1-8(2)6-7-9-4-3-5-10(9)11;/h8-10H,3-7,11H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
科学的研究の応用
Formation and Decomposition Studies
- Formation of 2-Chloro-3-methylbutane : Research by Dupuy, Goldsmith, and Hudson (1973) explored the thermal decomposition of 2-methylbutyl chloroformate, leading to the formation of 2-chloro-3-methylbutane and trans-1.2-dimethylcyclopropane, suggesting a protonated cyclopropane intermediate involvement (Dupuy et al., 1973).
Solvent Potential in Radical Reactions
- Cyclopentyl Methyl Ether as a Solvent : Kobayashi et al. (2013) evaluated cyclopentyl methyl ether (CPME) as a solvent for various radical reactions, indicating its potential in hydrostannation, hydrosilylation, hydrothiolation, and reductions mediated by tributyltin hydride (Kobayashi et al., 2013).
Biohydroxylation and Chiral Applications
- Chiral Auxiliaries in Biohydroxylation : A study by Raadt et al. (2000) explored the biohydroxylation of unactivated methylene groups using chiral docking/protecting groups, employing cyclopentanone as a model compound (Raadt et al., 2000).
Chemical Synthesis
- Synthesis of Peripheral Dopamine Blocking Agents : Jarboe, Lipson, Bannon, and Dunnigan (1978) synthesized 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, highlighting its role as an antagonist to dopamine's hypotensive effect (Jarboe et al., 1978).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-(3-methylbutyl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-8(2)6-7-9-4-3-5-10(9)11;/h8-10H,3-7,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKIFEORLVFVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



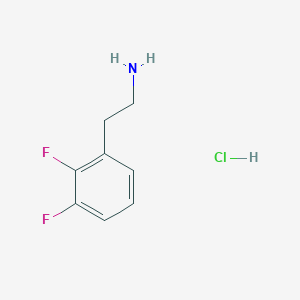
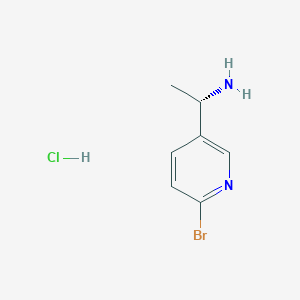
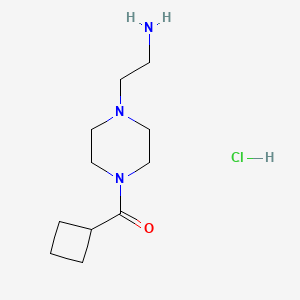
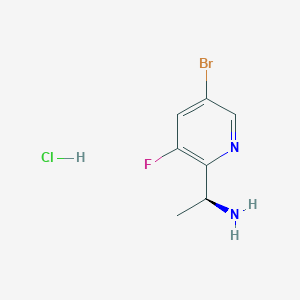
![2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride](/img/structure/B1453100.png)
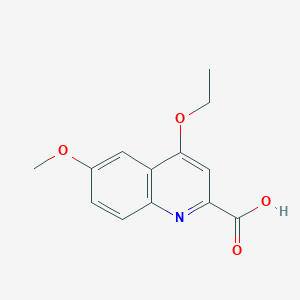
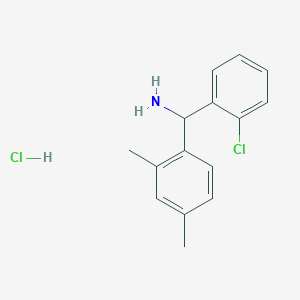
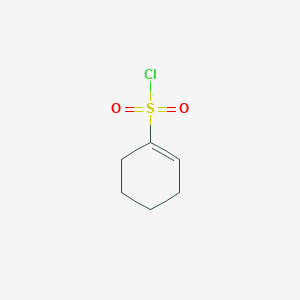
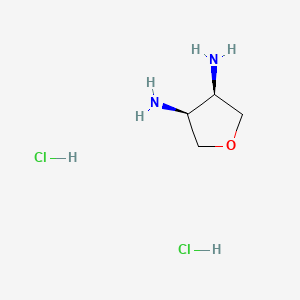

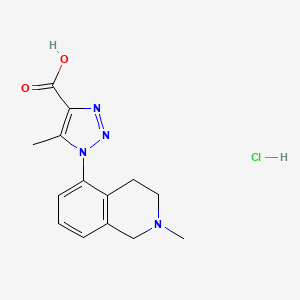
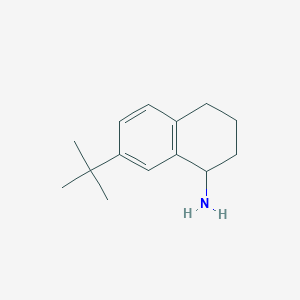
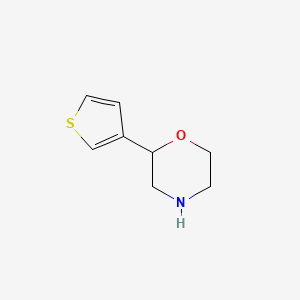
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1453118.png)